molecular formula C11H15NO2 B174777 tert-Butyl 2-(pyridin-2-yl)acetate CAS No. 150059-62-4

tert-Butyl 2-(pyridin-2-yl)acetate

Cat. No.: B174777
CAS No.: 150059-62-4
M. Wt: 193.24 g/mol
InChI Key: QWIGLFXNZSUNPE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-2-yl)acetate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a tert-butyl group attached to the 2-position of the pyridine ring, along with an acetate group.

Mechanism of Action

Target of Action

Tert-Butyl 2-(pyridin-2-yl)acetate, also known as Pyridin-2-yl-acetic acid tert-Butyl ester, is a compound that has been studied for its potential antifungal activity . The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane. The changes in the cell membrane can result in increased permeability and disruption of essential functions, ultimately leading to cell death .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, which can further disrupt cell function and promote cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been analyzed in silico

Result of Action

The result of this compound’s action is potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound has been shown to exhibit minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-yl)acetate typically involves the esterification of 2-(pyridin-2-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(pyridin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(pyridin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of advanced materials.

Comparison with Similar Compounds

  • tert-Butyl 2-(pyridin-3-yl)acetate
  • tert-Butyl 2-(pyridin-4-yl)acetate
  • tert-Butyl 2-(quinolin-2-yl)acetate

Comparison: tert-Butyl 2-(pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGLFXNZSUNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565947
Record name tert-Butyl (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150059-62-4
Record name tert-Butyl (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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